
3,4-Dichlorophenylboronic acid
Overview
Description
3,4-Dichlorophenylboronic acid (C₆H₅BCl₂O₂, molecular weight: 190.82 g/mol) is an organoboron compound characterized by two chlorine substituents at the 3- and 4-positions of the phenyl ring and a boronic acid (-B(OH)₂) group . It appears as a white to off-white crystalline powder with a melting point of 280–285°C . This compound is widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceutical and agrochemical applications . Its vibrational and electronic properties have been extensively studied using Fourier-transform infrared (FTIR) spectroscopy and density functional theory (DFT) simulations, revealing distinct spectral features due to the electron-withdrawing effects of the chlorine substituents .
Preparation Methods
Grignard Reagent-Mediated Synthesis
The classical approach to synthesizing 3,4-dichlorophenylboronic acid involves the reaction of 3,4-dichlorophenylmagnesium bromide with trimethyl borate, followed by acidic hydrolysis. This method capitalizes on the nucleophilic properties of the Grignard reagent to form the boron-carbon bond.
Reaction Conditions and Optimization
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Solvent System : Tetrahydrofuran (THF) is preferred due to its ability to stabilize the Grignard intermediate.
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Temperature : Reactions are conducted at -78°C during reagent addition to prevent side reactions, followed by gradual warming to room temperature.
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Stoichiometry : A 1:1 molar ratio of Grignard reagent to trimethyl borate ensures minimal byproduct formation.
Table 1: Yield Variation with Reaction Parameters
Parameter | Optimal Value | Yield (%) | Purity (%) |
---|---|---|---|
Temperature | -78°C → 25°C | 78 | 95 |
THF Purity | Anhydrous | 82 | 97 |
Hydrolysis pH | 2–3 | 85 | 96 |
Post-hydrolysis, the crude product is purified via recrystallization from ethanol-water mixtures, achieving >95% purity. Challenges include moisture sensitivity and competing protodeboronation, which reduce yields at elevated temperatures .
Palladium-Catalyzed Miyaura Borylation
Transition metal-catalyzed methods offer a modern alternative, particularly for substrates prone to Grignard incompatibility. The Miyaura borylation employs bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst to functionalize aryl halides.
Catalytic System Design
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Catalyst : Pd(dppf)Cl₂ (1–2 mol%) exhibits superior activity for 3,4-dichlorophenyl chloride substrates.
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Ligand Effects : Xantphos enhances catalytic turnover by stabilizing the Pd(0) intermediate.
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Solvent : Dimethoxyethane (DME) facilitates reagent solubility while minimizing side reactions.
Table 2: Comparative Performance of Palladium Catalysts
Catalyst | Ligand | Yield (%) | Selectivity (%) |
---|---|---|---|
Pd(OAc)₂ | PPh₃ | 62 | 88 |
Pd(dppf)Cl₂ | Xantphos | 91 | 97 |
PdCl₂(dtbpf) | dtbpf | 75 | 92 |
This method achieves yields up to 91% under mild conditions (80°C, 12 h), with reduced halogen scrambling compared to traditional approaches .
Continuous Flow Synthesis for Industrial Scaling
Continuous flow systems address batch process limitations, improving heat transfer and reaction control. A two-stage flow reactor configuration has been developed for large-scale production:
Process Design
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Grignard Formation : A micromixer combines 3,4-dichlorobromobenzene and magnesium in THF at 50°C.
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Borylation : The Grignard intermediate reacts with trimethyl borate in a packed-bed reactor at 25°C.
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Hydrolysis : In-line acid quench (HCl, pH 2) followed by membrane-based separation isolates the product.
Table 3: Batch vs. Flow Synthesis Metrics
Metric | Batch Process | Flow Process |
---|---|---|
Space-Time Yield (g/L/h) | 12 | 38 |
Energy Consumption (kWh/kg) | 8.2 | 3.1 |
Purity (%) | 95 | 98 |
Flow systems reduce reaction times from 24 h to 2.5 h and improve consistency, making them preferable for pharmaceutical manufacturing .
Solvent-Free Mechanochemical Synthesis
Emerging mechanochemical techniques eliminate solvent use, aligning with green chemistry principles. Ball milling 3,4-dichlorophenylmagnesium bromide with boron trioxide (B₂O₃) generates the target compound via solid-state reactions.
Key Advantages
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Reaction Time : 30 minutes vs. 12–24 h in solution-phase methods.
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Yield : 72% with 99% atom economy.
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Waste Reduction : No solvent disposal required.
Limitations include equipment wear and challenges in scaling beyond laboratory settings.
Quality Control and Analytical Validation
Robust analytical protocols ensure compliance with pharmaceutical standards:
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HPLC Analysis : C18 column, 60:40 acetonitrile-water mobile phase, retention time = 4.2 min.
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¹¹B NMR : Single peak at δ 28.5 ppm confirms boronic acid formation.
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FTIR : B-O stretching at 1340 cm⁻¹ and O-H at 3200–3400 cm⁻¹.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichlorophenylboronic acid undergoes various chemical reactions, including:
Suzuki Coupling Reactions: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: It can be oxidized to form phenols.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Suzuki Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), temperature (80-100°C).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Biaryl Compounds: Formed through Suzuki coupling.
Phenols: Formed through oxidation.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Organic Synthesis
3,4-Dichlorophenylboronic acid is primarily utilized as a reagent in organic synthesis. Its boronic acid functionality allows it to participate in various coupling reactions, notably the Suzuki-Miyaura coupling reaction.
Suzuki-Miyaura Coupling Reaction
This reaction is crucial for forming carbon-carbon bonds between boronic acids and aryl halides. This compound can be used to synthesize complex organic molecules, including:
- Anticancer agents : The compound has been involved in the synthesis of nitrovinyl biphenyls, which exhibit anticancer properties .
- PDE4B inhibitors : Pyrrole derivatives synthesized using this boronic acid have shown potential as inhibitors for phosphodiesterase 4B (PDE4B), a target in inflammatory diseases .
Pharmaceutical Applications
The compound's ability to form stable complexes makes it valuable in drug discovery and development. Notable applications include:
- Mycobacterium tuberculosis Inhibitors : It serves as a precursor in synthesizing inhibitors for chorismate mutase, an enzyme critical for the survival of Mycobacterium tuberculosis .
- Immunosuppressive Agents : Research has explored its role in developing dual immunosuppressive and anti-inflammatory agents .
Material Science
In material science, this compound is used to create functional polymers. Its unique chemical properties allow it to form covalent bonds with other molecules, leading to:
- Conjugated Polymers : These polymers are essential for applications in organic electronics and optoelectronic devices due to their conductive properties.
Interaction Studies
Recent studies have focused on the interaction of boronic acids with biological molecules. For instance:
- A theoretical model has been developed to study the interaction between boronic acids and insulin, showing potential for stabilizing insulin conformation . This research indicates that derivatives of boronic acids could serve as effective insulin stabilizers.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 3,4-Dichlorophenylboronic acid exerts its effects is primarily through its ability to participate in Suzuki coupling reactions. The boronic acid group interacts with the palladium catalyst, facilitating the formation of a carbon-carbon bond with the aryl or vinyl halide. This process involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex releases the biaryl product and regenerates the catalyst.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Boronic Acids
Structural and Electronic Effects
The reactivity and applications of arylboronic acids are heavily influenced by the position and nature of substituents. Below is a comparison of 3,4-dichlorophenylboronic acid with its dichloro isomers and other substituted analogs:
Table 1: Key Properties of Dichlorophenylboronic Acid Isomers
Electronic Effects :
- The 3,4-dichloro substitution creates a strong electron-deficient aryl ring, enhancing its electrophilicity in cross-coupling reactions. However, this electron-withdrawing effect also increases susceptibility to protodeboronation, leading to lower yields in certain reactions .
- 2,4-Dichloro and 3,5-dichloro isomers exhibit similar electron deficiency but differ in steric hindrance, impacting their compatibility with bulky substrates .
Reactivity in Cross-Coupling Reactions
A study evaluating substituted phenylboronic acids in nickel-catalyzed enantioselective cyclizations revealed significant differences in performance (Table 2):
Table 2: Reaction Yields and Selectivity of Substituted Phenylboronic Acids
Boronic Acid | Substituent Position | Yield (%) | Enantiomeric Excess (ee) | Notes |
---|---|---|---|---|
This compound | 3,4-dichloro | 49 | 49% ee | Low yield due to protodeboronation |
3-Thienylboronic acid | Heterocyclic | 55 | 52% ee | Moderate yield, stable under conditions |
Para-substituted phenylboronic acid | Para-chloro | 85 | 92% ee | High yield and selectivity |
Key Findings :
- This compound underperforms compared to para-substituted analogs due to competing protodeboronation, a side reaction where the boron group is replaced by a proton .
- Its performance is comparable to heterocyclic boronic acids (e.g., 3-thienylboronic acid), suggesting utility in niche applications requiring specific electronic profiles .
Application-Specific Performance
Fructose Extraction and Biomass Conversion
In a study on fructose extraction using boronic acid derivatives, This compound demonstrated superior efficiency (97% extraction yield) compared to analogs like 2,4-dichloro- and 3,5-dichlorophenylboronic acids . This is attributed to its optimal balance of Lewis acidity and steric accessibility, enabling strong complexation with fructose .
Biological Activity
3,4-Dichlorophenylboronic acid (CAS No. 151169-75-4) is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C₆H₅BCl₂O₂
- Molecular Weight : 190.82 g/mol
- Boiling Point : Not available
- Melting Point : 280-285 °C .
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antineoplastic Activity : It has been studied for its potential in cancer treatment. Research indicates that derivatives of phenylboronic acids, including this compound, have shown cytotoxic effects against various cancer cell lines such as prostate (PC-3), breast (MCF-7), and leukemia (K562) cells .
- Antimicrobial Properties : This compound has been identified as a precursor in the synthesis of biologically active molecules that target Mycobacterium tuberculosis, particularly as inhibitors of chorismate mutase .
- Enzyme Inhibition : Studies have highlighted its role as a phosphodiesterase (PDE4B) inhibitor, which may have implications in treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects include:
- Suzuki Coupling Reactions : It is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize various biologically active compounds. This reaction facilitates the formation of carbon-carbon bonds, crucial for developing complex molecules with therapeutic potential .
- Inhibition of Cancer Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways. The specific molecular targets are still under investigation but may involve interactions with key enzymes and receptors involved in cell growth and survival .
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of phenylboronic acid derivatives on various cancer cell lines, it was found that this compound exhibited significant inhibitory effects on cell proliferation in MCF-7 and PC-3 cells. The study utilized IC50 values to quantify the effectiveness:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
PC-3 | 20 |
K562 | 25 |
These results suggest that the compound could be developed into a therapeutic agent for breast and prostate cancers .
Case Study 2: Antimicrobial Activity
Another research focused on the synthesis of boronic acid derivatives as inhibitors against Mycobacterium tuberculosis found that this compound was effective in reducing bacterial viability. The study reported a minimum inhibitory concentration (MIC) of 10 µg/mL against the pathogen .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3,4-Dichlorophenylboronic acid, and how do they influence its reactivity in cross-coupling reactions?
- Molecular Formula : C₆H₅BCl₂O₂; Molecular Weight : 190.82 g/mol; Melting Point : 280–285°C; Density : 1.5±0.1 g/cm³ .
- The electron-withdrawing chlorine substituents at the 3- and 4-positions enhance its stability and direct electrophilic substitution in Suzuki-Miyaura couplings. The boronic acid group (B(OH)₂) enables transmetalation with palladium catalysts, critical for forming carbon-carbon bonds .
Q. What spectroscopic methods are used to characterize this compound?
- Infrared (IR) Spectroscopy : Identifies B–O (1340–1310 cm⁻¹) and O–H (3200–3400 cm⁻¹) stretching vibrations.
- Raman Spectroscopy : Detects aromatic C–Cl vibrations (600–800 cm⁻¹) and boronic acid ring deformations .
- Nuclear Magnetic Resonance (NMR) : ¹¹B NMR shows a peak near 30 ppm (typical for arylboronic acids), while ¹H NMR reveals aromatic protons split by chlorine substituents .
Q. What are the primary safety considerations when handling this compound?
- Hazard Codes : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).
- Protective Measures : Use N95 masks, gloves, and eye protection. Store at 0–6°C in airtight containers to prevent moisture absorption and decomposition .
Advanced Research Questions
Q. How can conflicting reactivity data in Suzuki-Miyaura couplings involving this compound be resolved?
- Issue : Variable yields due to steric hindrance from chlorine substituents or boronic acid protodeboronation.
- Solutions :
- Optimize reaction conditions: Use Pd(OAc)₂ with SPhos ligand for sterically hindered substrates .
- Add bases like Cs₂CO₃ to stabilize the boronate intermediate .
- Monitor reaction progress via LC-MS to detect protodeboronation byproducts .
Q. What computational methods are employed to model the electronic structure and reactivity of this compound?
- Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) basis sets predict bond angles (B–C–Cl ≈ 120°) and charge distribution. Chlorine atoms increase electrophilicity at the boron center, enhancing cross-coupling efficiency .
- Frontier Molecular Orbital (FMO) Analysis : HOMO-LUMO gaps (~5.2 eV) correlate with stability against oxidative degradation .
Q. How does this compound perform in medicinal chemistry applications, such as enzyme inhibition?
- Case Study : Used to synthesize ((3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl)methanol, a Notum hydrolase inhibitor. The chlorine substituents improve binding affinity to the enzyme’s hydrophobic pocket, validated by X-ray crystallography (IC₅₀ = 11 nM) .
- Challenges : Balance lipophilicity (LogP ≈ 2.8) with aqueous solubility for bioavailability .
Q. Data Contradiction Analysis
Q. Discrepancies in reported melting points (280–285°C vs. 263–265°C): How to address them?
- Root Cause : Impurities (e.g., residual solvents or anhydride forms) or polymorphic variations.
- Resolution :
- Purify via recrystallization in ethanol/water (80:20 v/v).
- Validate purity using HPLC (≥95% by area) and differential scanning calorimetry (DSC) .
Q. Methodological Recommendations
Best practices for synthesizing derivatives of this compound:
Properties
IUPAC Name |
(3,4-dichlorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BCl2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIGHOARKAIPJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370221 | |
Record name | 3,4-Dichlorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151169-75-4 | |
Record name | 3,4-Dichlorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dichlorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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